molecular formula C5H7O3- B1239548 2-Oxopentanoate

2-Oxopentanoate

Cat. No. B1239548
M. Wt: 115.11 g/mol
InChI Key: KDVFRMMRZOCFLS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxopentanoate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 2-oxopentanoic acid, obtained by deprotonation of the carboxy group. It is a 2-oxo monocarboxylic acid anion and a member of oxopentanoates. It derives from a valerate. It is a conjugate base of a 2-oxopentanoic acid.

Scientific Research Applications

1. Metabolic Studies in Human and Animal Models

  • Metabolism in Diabetes and Maple Syrup Urine Disease: A study describes a method for determining the enantiomers of 3-methyl-2-oxopentanoate in human plasma, applicable for isotope enrichment analysis, useful in diabetes and maple syrup urine disease research (Schadewaldt, Wendel, & Hammen, 1996).
  • Function of Pancreatic Islets in Obesity and Hyperglycemia: The effects of 2-oxopentanoate on insulin secretion and calcium uptake in pancreatic islets from obese-hyperglycemic mice were investigated, indicating its role in studying diabetes (Lenzen & Panten, 1980).

2. Analytical Methodologies

  • Analytical Techniques for Determination in Plasma: A convenient enzymatic method for determining 4-methyl-2-oxopentanoate in plasma was developed, demonstrating its utility in clinical chemistry (Schadewaldt, Hummel, Trautvetter, & Wendel, 1989).
  • Study of Branched-Chain 2-Oxo Acids in Cultured Human Skin Fibroblasts: This study examined the transamination and oxidative decarboxylation of branched-chain L-amino acid derived 2-oxo acids in human skin fibroblasts, relevant for understanding metabolic disorders (Schadewaldt, Radeck, Hammen, & Wendel, 1988).

3. Chemical and Biochemical Applications

  • Characterization and Fragmentation Mechanisms: The mass spectrometric characterization of 4-oxopentanoic acid, a model substance for small organic compounds, was investigated, revealing insights into fragmentation mechanisms (Kanawati, Joniec, Winterhalter, & Moortgat, 2008).
  • Synthesis of α-Amino Acid Derivatives: A study presented a method for the synthesis of α,α-disubstituted α-amino acid derivatives via alkyl addition to α-oxime esters with organozinc species, demonstrating the compound's utility in synthetic chemistry (Mitani, Tanaka, Sawada, Misu, & Matsumoto, 2008).

properties

Product Name

2-Oxopentanoate

Molecular Formula

C5H7O3-

Molecular Weight

115.11 g/mol

IUPAC Name

2-oxopentanoate

InChI

InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2-3H2,1H3,(H,7,8)/p-1

InChI Key

KDVFRMMRZOCFLS-UHFFFAOYSA-M

SMILES

CCCC(=O)C(=O)[O-]

Canonical SMILES

CCCC(=O)C(=O)[O-]

synonyms

2-ketopentanoic acid
2-ketopentanoic acid, sodium salt
2-ketovalerate
alpha-ketovaleric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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